molecular formula C7H7F3N2O3S B2517093 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide CAS No. 685542-10-3

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

Cat. No.: B2517093
CAS No.: 685542-10-3
M. Wt: 256.2
InChI Key: GKYGHQWTQOLTJL-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is an organosulfur compound with the molecular formula $$ \text{C}7\text{H}7\text{F}3\text{N}2\text{O}3\text{S} $$ and a molecular weight of 256.20 g/mol. Its IUPAC name derives from the benzene ring substituted at the para position with a trifluoromethoxy group (-OCF$$3$$) and a sulfonohydrazide functional group (-SO$$2$$-NH-NH$$2$$) at the ortho position. The compound’s structural identity is further defined by its SMILES notation (NNS(=O)(=O)c1ccc(cc1)OC(F)(F)F) and InChI key (GKYGHQWTQOLTJL-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.

A comparative analysis of its spectroscopic data reveals distinct characteristics:

  • $$^1$$H NMR : Resonances for aromatic protons appear between 7.2–8.1 ppm, while the hydrazide NH protons typically absorb near 4.5–5.5 ppm.
  • IR Spectroscopy : Strong absorption bands at 1340 cm$$^{-1}$$ (S=O asymmetric stretch) and 1150 cm$$^{-1}$$ (S=O symmetric stretch) confirm the sulfonyl group.

Synonyms for this compound include 4-(trifluoromethoxy)benzenesulfonohydrazide and 4-trifluoromethoxybenzene-1-sulfonohydrazide, reflecting minor variations in functional group prioritization.

Historical Development in Organosulfur Chemistry

The synthesis of sulfonohydrazides emerged in the mid-20th century as part of broader efforts to explore sulfur-containing functional groups for industrial and pharmaceutical applications. While early sulfonohydrazides like benzenesulfonohydrazide (CAS 80-17-1) were developed as blowing agents for polymer foams, the introduction of electron-withdrawing substituents such as trifluoromethoxy groups represents a modern innovation aimed at enhancing thermal stability and reactivity.

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide first appeared in chemical databases circa 2012, coinciding with advancements in fluorinated aryl synthesis. Its development aligns with trends in organosulfur chemistry that prioritize fluorinated motifs for their metabolic resistance and electronic effects. Notably, the trifluoromethoxy group’s strong electron-withdrawing nature modifies the sulfonohydrazide’s nucleophilicity, enabling unique reactivity in cross-coupling and cyclization reactions.

Position Within Sulfonohydrazide Functional Group Taxonomy

Sulfonohydrazides constitute a subclass of organosulfur compounds characterized by the -SO$$2$$-NH-NH$$2$$ moiety. 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide belongs to the aryl sulfonohydrazide family, distinguished by its aromatic backbone and substituent effects. The compound’s taxonomy is further refined by:

  • Substituent Electronic Profile : The trifluoromethoxy group induces significant electron withdrawal (-I effect), polarizing the sulfonohydrazide group and enhancing its electrophilic character.
  • Spatial Arrangement : Ortho positioning of the sulfonohydrazide group relative to the trifluoromethoxy substituent creates steric constraints that influence conformational flexibility.

Comparative studies with related compounds highlight its unique properties:

Feature 4-(Trifluoromethoxy) Derivative 4-Methyl Derivative
Electron Effect Strong -I (OCF$$_3$$) Moderate +I (CH$$_3$$)
Thermal Stability Decomposes at 220°C Decomposes at 180°C
Solubility Low in water, high in DMSO Moderate in polar solvents

Properties

IUPAC Name

4-(trifluoromethoxy)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGHQWTQOLTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide typically involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine4-(Trifluoromethoxy)benzene-1-sulfonohydrazide\text{4-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{Hydrazine} \rightarrow \text{4-(Trifluoromethoxy)benzene-1-sulfonohydrazide} 4-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of sulfonohydrazides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Compound Substituent(s) Key Properties/Activities References
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide -OCF₃ (para) High antiproliferative activity (IC₅₀ = 0.30 μM vs. HCT116 cells); precursor to bioactive derivatives
4-(Trifluoromethyl)benzenesulfonamide -CF₃ (para) Moderate enzyme inhibition; used in protease inhibitor studies
4-Bromophenylsulfonohydrazide -Br (para) Lower antiproliferative potency compared to -OCF₃ analogs; used in triazole synthesis
3-(Trifluoromethoxy)aniline derivatives -OCF₃ (meta) Reduced anticancer activity (IC₅₀ ~0.45 μM) vs. para-substituted analogs
4-(Trifluoromethoxy)benzaldehyde hydrazones -OCF₃ + hydrazone linkage Antibacterial activity (MIC = 0.5 μg/mL vs. S. aureus); antioxidant properties
Key Observations:
  • Electron-Withdrawing Groups: The para-trifluoromethoxy group (-OCF₃) exhibits superior bioactivity compared to meta-substituted analogs or non-fluorinated substituents (e.g., -H, -Cl). This is attributed to enhanced lipophilicity and metabolic stability .
  • Positional Effects : Moving -OCF₃ from the para to meta position (e.g., 3-(trifluoromethoxy)aniline) reduces antiproliferative potency by ~50% .
  • Hybrid Derivatives: Condensation with thiosemicarbazide or triazole moieties (e.g., compound 3g in ) amplifies antibacterial activity, suggesting synergistic effects between the sulfonohydrazide core and auxiliary functional groups.
Anticancer Activity:
  • 4-(Trifluoromethoxy)aniline derivatives (e.g., compound 20) demonstrate potent inhibition of colorectal cancer cells (HCT116 IC₅₀ = 0.30 μM), rivaling clinical candidates like CDDO-Me (IC₅₀ = 0.25 μM) .
  • Replacement of -OCF₃ with -CF₃ (e.g., 4-(trifluoromethyl)benzenesulfonamide) results in diminished activity, highlighting the critical role of the oxygen atom in -OCF₃ for target binding .
Antibacterial Activity:
  • Thiosemicarbazones derived from 4-(trifluoromethoxy)benzene-1-sulfonohydrazide (e.g., compound 3g) inhibit Gram-positive pathogens (S. aureus, E. faecalis) at 0.5 μg/mL, outperforming non-fluorinated analogs .
Antioxidant Activity:
  • Derivatives such as hydrazinecarbothioamides exhibit radical scavenging activity against DPPH and ABTS, with IC₅₀ values comparable to ascorbic acid .

Biological Activity

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The biological activity of 4-(trifluoromethoxy)benzene-1-sulfonohydrazide and its derivatives has been investigated primarily for their inhibitory effects on various enzymes, including cholinesterases, which are crucial in neurodegenerative diseases. Recent studies have demonstrated that compounds derived from this hydrazide exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition

In a study evaluating hydrazones derived from 4-(trifluoromethyl)benzohydrazide, it was found that these compounds displayed dual inhibition of AChE and BuChE with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . Notably, specific derivatives such as 4-(trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide exhibited the strongest inhibition of AChE through mixed-type inhibition.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as trifluoromethyl or nitro groups, at specific positions on the benzene ring enhances the inhibitory potency against cholinesterases. For instance, compounds with additional trifluoromethyl groups showed improved activity compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to enzyme inhibition, derivatives of 4-(trifluoromethoxy)benzene-1-sulfonohydrazide have demonstrated significant antimicrobial properties. They have been reported to be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi . The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have shown that certain derivatives possess selective cytotoxic effects without causing significant harm to normal eukaryotic cells. For example, the hydrazone derivatives were evaluated for their cytotoxic effects on breast cancer MCF-7 cells, indicating potential for further development as anticancer agents .

Case Study 1: Inhibition of Cholinesterases

A specific derivative, 4-(trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide , was tested for its ability to inhibit AChE and BuChE. The study revealed an IC50_{50} value of 46.8 µM for AChE, indicating strong potential for treating conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of a series of hydrazone derivatives against common pathogens. Compounds were tested in vitro against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition rates that suggest their utility in developing new antimicrobial therapies .

Data Summary Table

Compound NameAChE IC50_{50} (µM)BuChE IC50_{50} (µM)Antimicrobial ActivityCytotoxicity
2l 46.863.6YesLow
2m 137.7881.1YesModerate
2q 19.130.0YesHigh

Q & A

Q. What strategies optimize the synthesis of heterocyclic derivatives from this sulfonohydrazide?

  • Methodology :
  • Cyclocondensation : React with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) in acidic media to form 1,3,4-oxadiazoles. Monitor reaction progress via IR for C=N stretch (~1600 cm⁻¹).
  • Catalysis : Use p-toluenesulfonic acid (10 mol%) in toluene under reflux to accelerate ring closure .

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